molecular formula C18H25NO4 B2365647 Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260767-11-0

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B2365647
CAS No.: 1260767-11-0
M. Wt: 319.401
InChI Key: NBBLEHPXXAJVGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the methoxyphenylmethyl group, making it less complex.

    3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its reactivity and solubility.

Uniqueness

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and methoxyphenylmethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLEHPXXAJVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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